molecular formula C15H15NOS B4918108 2,3-DIHYDRO-1H-INDOL-1-YL(4,5-DIMETHYL-3-THIENYL)METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL(4,5-DIMETHYL-3-THIENYL)METHANONE

Cat. No.: B4918108
M. Wt: 257.4 g/mol
InChI Key: FXBLSTHSGZGHGI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-1-yl(4,5-dimethyl-3-thienyl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure that combines an indole moiety with a thienyl group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(4,5-dimethyl-3-thienyl)methanone can be achieved through several methods. One common approach involves the reaction of 2,3-dihydroindole with 4,5-dimethyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-1-yl(4,5-dimethyl-3-thienyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or thienyl moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indol-1-yl(4,5-dimethyl-3-thienyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(4,5-dimethyl-3-thienyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indole: A precursor in the synthesis of various indole derivatives.

    4,5-Dimethyl-3-thiophenecarboxylic acid: A key intermediate in the synthesis of thienyl-containing compounds.

Uniqueness

2,3-Dihydro-1H-indol-1-yl(4,5-dimethyl-3-thienyl)methanone is unique due to its combined indole and thienyl structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4,5-dimethylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-10-11(2)18-9-13(10)15(17)16-8-7-12-5-3-4-6-14(12)16/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBLSTHSGZGHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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